molecular formula C13H9O4- B8441709 4-(2-Carboxy-5-hydroxyphenyl)phenolate

4-(2-Carboxy-5-hydroxyphenyl)phenolate

Cat. No.: B8441709
M. Wt: 229.21 g/mol
InChI Key: SCWVSCKULZJRIH-UHFFFAOYSA-M
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Description

4-(2-Carboxy-5-hydroxyphenyl)phenolate is a phenolic compound featuring two aromatic rings: a phenolate anion (deprotonated phenol) and a substituted phenyl group. The substituents include a carboxylic acid (-COOH) at position 2 and a hydroxyl (-OH) group at position 5 on the adjacent phenyl ring.

Properties

Molecular Formula

C13H9O4-

Molecular Weight

229.21 g/mol

IUPAC Name

4-(2-carboxy-5-hydroxyphenyl)phenolate

InChI

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7,14-15H,(H,16,17)/p-1

InChI Key

SCWVSCKULZJRIH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Carboxy-5-hydroxyphenyl)phenolate and related phenolate derivatives:

Compound Structure Key Properties Applications Toxicity/Safety
4-(2-Carboxy-5-hydroxyphenyl)phenolate Phenolate core with -COOH (position 2) and -OH (position 5) on adjacent phenyl High acidity (predicted), water solubility (due to -COOH), potential chelation Hypothetical: Antioxidant, metal-ion binding, pharmaceutical intermediates Not reported; likely low toxicity (analogous to phenolic acids)
Sodium 4-(methoxycarbonyl)phenolate Methoxycarbonyl (-COOCH₃) substituent at position 4; sodium salt pKa = 8.4 , water-soluble (418 g/L at 20°C), readily biodegradable (89% in 28 days) Preservative in food/cosmetics, stabilizer in pharmaceuticals Low toxicity: NOAEL ≥250 mg/kg (rat), non-carcinogenic, non-reprotoxic
Reichardt’s dye (2,6-diphenyl-4-(2,4,6-triphenylpyridinio)phenolate) Pyridinium-phenolate zwitterion with extended conjugation Solvatochromic (Eₜ(30) polarity scale), strong absorption/emission in visible range Solvent polarity indicator, photophysical studies Limited data; complex structure may pose handling risks
GFP Chromophore (4-(4-hydroxyphenyl)methylideneimidazol-5-one) Imidazolone fused to phenolate ring Fluorescence under basic conditions (phenolate anion as emitter) Biolabeling, fluorescence microscopy Biocompatible (naturally derived)
Thymol derivatives (e.g., 4-(hydroxymethyl)-2-isopropyl-5-methylphenol) Hydroxymethyl (-CH₂OH) and isopropyl substituents on phenol Enhanced antioxidant activity vs. thymol, mitochondrial activity modulation Food preservatives, antimicrobial agents Moderate cytotoxicity in HeLa cells (concentration-dependent)

Key Findings:

Acidity and Solubility: 4-(2-Carboxy-5-hydroxyphenyl)phenolate is expected to exhibit higher acidity than Sodium 4-(methoxycarbonyl)phenolate (pKa ~8.4) due to the electron-withdrawing -COOH group, which stabilizes the phenolate anion . Sodium salts (e.g., Sodium 4-(methoxycarbonyl)phenolate) enhance water solubility, whereas Reichardt’s dye and the GFP chromophore rely on zwitterionic or conjugated systems for solubility .

Functional Roles: Antioxidant Activity: Thymol derivatives with polar groups (e.g., -CH₂OH) show superior antioxidant properties compared to non-substituted phenols, suggesting that 4-(2-Carboxy-5-hydroxyphenyl)phenolate may also exhibit strong radical-scavenging activity .

Toxicity and Biodegradability: Sodium 4-(methoxycarbonyl)phenolate is notable for its low toxicity and environmental safety (readily biodegradable) , whereas thymol derivatives may require dose optimization due to cellular toxicity .

Structural Complexity: Reichardt’s dye and the GFP chromophore feature intricate π-conjugated systems, enabling unique optical properties. In contrast, 4-(2-Carboxy-5-hydroxyphenyl)phenolate’s simpler structure may favor synthetic accessibility and modular derivatization .

Notes

  • Data Limitations: Direct experimental data on 4-(2-Carboxy-5-hydroxyphenyl)phenolate are absent in the provided evidence; comparisons rely on structurally analogous compounds.
  • Contradictions: Sodium 4-(methoxycarbonyl)phenolate is non-toxic in mammals but harmful to aquatic life , highlighting the need for context-specific safety assessments.
  • Research Gaps: Further studies are needed to elucidate the biological activity, photophysical properties, and synthetic routes for 4-(2-Carboxy-5-hydroxyphenyl)phenolate.

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